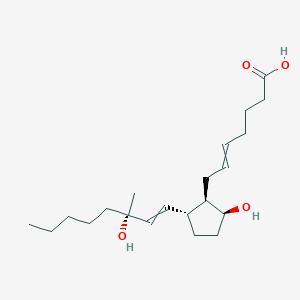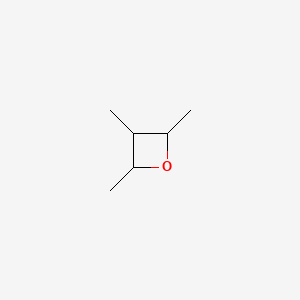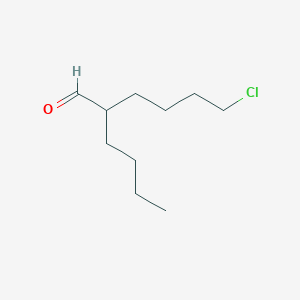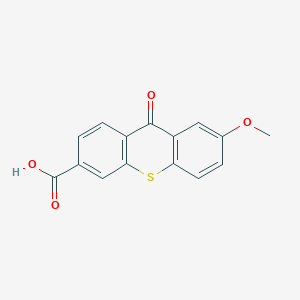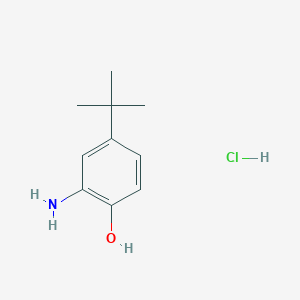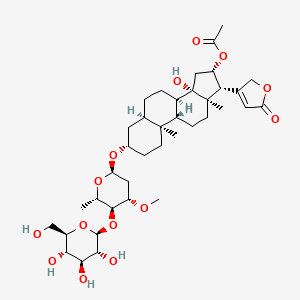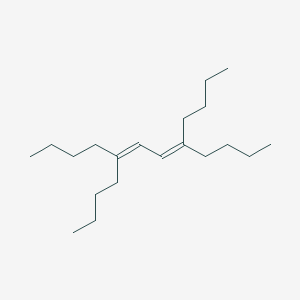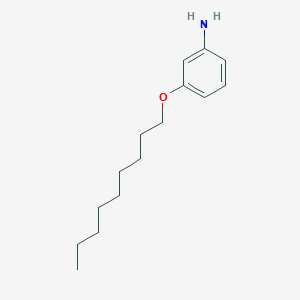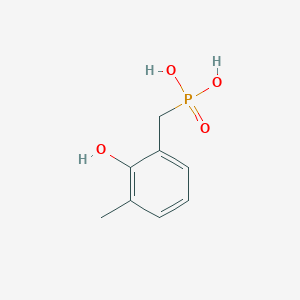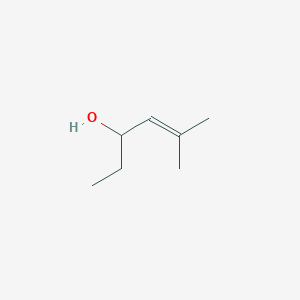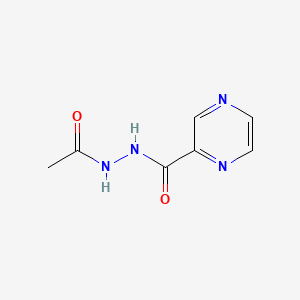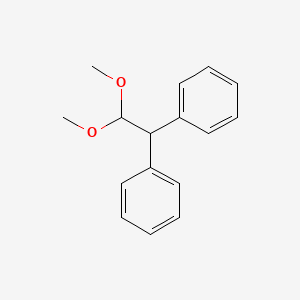
5'-Azido-2',5'-dideoxy-5-fluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Azido-2’,5’-dideoxy-5-fluorouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is also utilized as a click chemistry reagent due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Méthodes De Préparation
The synthesis of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursor. The azide group is introduced through nucleophilic substitution reactions, typically using sodium azide. The fluorine atom is incorporated via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Des Réactions Chimiques
5’-Azido-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
5’-Azido-2’,5’-dideoxy-5-fluorouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in studies involving nucleoside analogs to understand DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azide group allows for its use in click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. This compound targets DNA synthesis pathways and induces cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5’-Azido-2’,5’-dideoxy-5-fluorouridine is unique due to its combination of an azide group and a fluorine atom, which allows for both click chemistry applications and antitumor activity. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
2’,5’-Dideoxy-5-fluorouridine: Lacks the azide group but retains antitumor properties.
5-Azido-2’,5’-dideoxyuridine: Contains an azide group but lacks the fluorine atom, used in different click chemistry applications.
Propriétés
Numéro CAS |
56512-25-5 |
|---|---|
Formule moléculaire |
C9H10FN5O4 |
Poids moléculaire |
271.21 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
GAWTWVNSTCYFSD-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


